4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 150821-42-4
VCID: VC0115700
InChI: InChI=1S/C9H7F3O3/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m1/s1
SMILES: C1=CC(=CC=C1C(C(F)(F)F)O)C(=O)O
Molecular Formula: C9H7F3O3
Molecular Weight: 220.147

4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid

CAS No.: 150821-42-4

Cat. No.: VC0115700

Molecular Formula: C9H7F3O3

Molecular Weight: 220.147

* For research use only. Not for human or veterinary use.

4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid - 150821-42-4

Specification

CAS No. 150821-42-4
Molecular Formula C9H7F3O3
Molecular Weight 220.147
IUPAC Name 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoic acid
Standard InChI InChI=1S/C9H7F3O3/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m1/s1
Standard InChI Key XIFJNKHTLXGSPU-SSDOTTSWSA-N
SMILES C1=CC(=CC=C1C(C(F)(F)F)O)C(=O)O

Introduction

Chemical Identity and Structural Properties

4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid is a chiral organic compound with the molecular formula C9H7F3O3 and a molecular weight of 220.147 g/mol. The compound's structure consists of a benzoic acid core that is substituted with a trifluoromethyl group and a hydroxyethyl group at the para position. The specific stereochemistry is designated by the (1R) notation, indicating the absolute configuration at the chiral carbon center. This stereochemical arrangement plays a crucial role in determining the compound's biological activity and chemical reactivity.

The primary structural components include:

  • A benzoic acid scaffold with a carboxylic acid functional group

  • A trifluoromethyl group that imparts lipophilicity and metabolic stability

  • A hydroxyl group that provides hydrogen bonding capability

  • A specific (R) stereochemistry at the carbon bearing the hydroxyl group

Chemical Identifiers and Registry Information

To facilitate precise identification and information retrieval, the compound is associated with several standardized chemical identifiers, as detailed in Table 1.

Table 1: Chemical Identifiers of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid

Identifier TypeValue
CAS Registry Number150821-42-4
IUPAC Name4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoic acid
Standard InChIInChI=1S/C9H7F3O3/c10-9(11,12)7(13)5-1-3-6(4-2-5)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m1/s1
Standard InChIKeyXIFJNKHTLXGSPU-SSDOTTSWSA-N
SMILES NotationC1=CC(=CC=C1C(C(F)(F)F)O)C(=O)O
PubChem Compound ID45080674

Alternative Nomenclature

The compound is known by several synonyms in scientific literature and chemical databases:

  • Benzoic acid, 4-(2,2,2-trifluoro-1-hydroxyethyl)-, (R)- (9CI)

  • (R)-4-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid

  • Benzoic acid, 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]-

  • tube1150 (laboratory designation)

Physical and Chemical Properties

The physical and chemical properties of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid are significantly influenced by its functional groups and stereochemistry. While comprehensive experimental data on all physical properties is limited in the available literature, the compound's structural features allow for reasonable predictions of its behavior.

General Physical Properties

Based on its molecular structure, 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid likely exists as a crystalline solid at standard temperature and pressure. The presence of the carboxylic acid group suggests moderate acidity, while the hydroxyl group provides potential for hydrogen bonding interactions. The trifluoromethyl group contributes to increased lipophilicity compared to non-fluorinated analogues.

Structure-Property Relationships

The compound's chemical behavior is significantly influenced by three key functional groups:

  • The carboxylic acid moiety imparts acidity and the ability to form salts with bases.

  • The hydroxyl group provides a site for hydrogen bonding and potential derivatization.

  • The trifluoromethyl group enhances lipophilicity and metabolic stability while creating a strong electron-withdrawing effect.

The combination of these functional groups creates a molecule with unique physicochemical properties that may contribute to its potential applications in medicinal chemistry and materials science.

Structure-Activity Relationship Considerations

Key Structural Determinants of Activity

Several structural features may significantly impact the compound's behavior in biological systems:

  • The trifluoromethyl group introduces strong electron-withdrawing effects that alter the electronic distribution across the molecule.

  • The (R) stereochemistry at the carbon bearing the hydroxyl group creates a specific three-dimensional arrangement that may be crucial for interactions with chiral biological targets.

  • The carboxylic acid group provides opportunities for ionic interactions and hydrogen bonding, potentially enhancing binding affinity to protein targets.

Comparative Analysis with Structurally Related Compounds

Several structurally related compounds containing the 2,2,2-trifluoro-1-hydroxyethyl motif have been investigated for various biological activities. Notably, compounds incorporating this structural element have been explored in the context of selective androgen receptor modulators , suggesting that 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid might exhibit similar biological potential.

Research Limitations and Future Directions

Despite its interesting structural features, published research specifically focused on 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid remains limited. This presents several opportunities for future investigation.

Current Research Gaps

The current literature exhibits several notable gaps regarding this compound:

  • Comprehensive physical property characterization

  • Detailed synthesis protocols with optimized conditions

  • Systematic evaluation of biological activities

  • Structure-activity relationship studies comparing different stereoisomers

Promising Research Directions

Future research on 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid might productively focus on:

  • Development of efficient and stereoselective synthetic routes

  • Evaluation of potential biological activities, particularly in areas where fluorinated compounds have shown promise

  • Exploration of the compound as a building block for more complex molecules with pharmaceutical relevance

  • Investigation of its potential as a ligand in organometallic chemistry, leveraging its multiple coordination sites

Analytical Considerations

The identification and characterization of 4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid typically involve several analytical techniques that can confirm its structure, purity, and stereochemical configuration.

Spectroscopic Analysis

Key spectroscopic methods likely to provide valuable structural information include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Particularly 1H, 13C, and 19F NMR, which would be especially informative regarding the trifluoromethyl group.

  • Infrared (IR) spectroscopy: To identify characteristic absorption bands for the carboxylic acid and hydroxyl functional groups.

  • Mass spectrometry: To confirm the molecular weight and fragmentation pattern.

Chirality Analysis

Given the importance of the (R) stereochemistry, analytical methods for confirming optical purity are essential:

  • Chiral HPLC analysis

  • Optical rotation measurements

  • Circular dichroism spectroscopy

These techniques can provide crucial information about the enantiomeric purity of the compound, which may significantly impact its biological activity.

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